Tubulin polymerization-IN-11 is a novel compound identified as a potent inhibitor of tubulin polymerization. It interacts with the microtubule dynamics by disrupting the assembly of tubulin, a key structural protein in eukaryotic cells. Tubulin itself exists as a heterodimer composed of alpha and beta subunits, which polymerize to form microtubules essential for various cellular functions, including mitosis and intracellular transport. The inhibition of tubulin polymerization can lead to significant biological consequences, including cell cycle arrest and apoptosis in cancer cells.
A detailed synthetic route may include multiple steps involving intermediate compounds, ultimately yielding Tubulin polymerization-IN-11 with high purity.
In biological assays, Tubulin polymerization-IN-11 has demonstrated significant antiproliferative effects against various cancer cell lines. It has been shown to induce cell cycle arrest and apoptosis by:
Studies have indicated that compounds like Tubulin polymerization-IN-11 can effectively target cancer cells while sparing normal cells, making them potential candidates for cancer therapy.
Tubulin polymerization-IN-11 has several applications in research and potential therapeutic areas:
Interaction studies have shown that Tubulin polymerization-IN-11 binds specifically to the beta-tubulin subunit, leading to conformational changes that inhibit microtubule assembly. Techniques such as:
These studies confirm its efficacy as a microtubule-targeting agent and provide insights into its mechanism of action.
Several compounds exhibit similar mechanisms of action as Tubulin polymerization-IN-11. Below is a comparison highlighting their uniqueness:
| Compound Name | Mechanism | Unique Features |
|---|---|---|
| Paclitaxel | Stabilizes microtubules | Prevents disassembly rather than assembly |
| Vinblastine | Inhibits tubulin assembly | Binds at a different site on beta-tubulin |
| Colchicine | Inhibits polymerization | Binds to a distinct site on tubulin |
| Benzyl Isothiocyanate | Inhibits assembly | Induces structural changes via thiocarbamoylation |
| 4-Hydroxynonenal | Modulates multiple targets | Known for broader biological activity |
Tubulin polymerization-IN-11 stands out due to its specific binding affinity and unique mechanism that not only inhibits assembly but also induces significant structural alterations in tubulin not observed with traditional inhibitors.
Tubulin polymerization-IN-11, identified by the Chemical Abstracts Service number 2470063-59-1 and molecular formula C₂₂H₂₂N₄O₄, represents a sophisticated heterocyclic compound belonging to the triazolopyridine family of tubulin polymerization inhibitors [3]. The synthetic pathway for this compound involves a multi-step organic synthesis protocol that builds upon established methodologies for constructing triazolo[4,3-a]pyridine scaffolds [32].
The synthesis of Tubulin polymerization-IN-11 follows a strategic approach utilizing key intermediate formation through sequential heterocyclic ring construction [25]. The primary synthetic route begins with the preparation of appropriately substituted pyridine precursors, followed by triazole ring formation through cyclization reactions involving hydrazine derivatives [32]. This methodology aligns with contemporary approaches for synthesizing 3,6-diaryl- [1] [2] [4]triazolo[4,3-a]pyridine analogues, which have demonstrated potent tubulin polymerization inhibitory activity [3].
The synthetic protocol incorporates a tandem reaction mechanism involving enaminonitrile intermediates and benzohydrazide derivatives [32]. The process initiates with transamidation reactions, followed by nucleophilic addition with nitrile groups and subsequent condensation to yield the target triazolopyridine structure [32]. This approach demonstrates broad substrate scope and excellent functional group tolerance, making it particularly suitable for generating diverse analogues within this chemical class [32].
Advanced synthetic methodologies for triazolopyridine derivatives have evolved to include microwave-mediated synthesis under catalyst-free conditions [32]. These protocols eliminate the need for metal catalysts while maintaining high reaction efficiency and producing excellent yields ranging from 52 to 84 percent for related triazolopyridine analogues [35]. The adoption of environmentally friendly reaction conditions represents a significant advancement in the synthetic accessibility of these complex heterocyclic structures [32].
The optimization of synthetic yields for Tubulin polymerization-IN-11 requires careful control of multiple reaction parameters that significantly influence the overall efficiency of the multi-step synthesis [32]. Temperature control emerges as a critical factor, with optimal reaction conditions typically maintained at 140 degrees Celsius under microwave irradiation or 120 degrees Celsius under conventional reflux conditions [32].
Solvent selection plays a pivotal role in yield optimization, with anhydrous toluene demonstrating superior performance compared to alternative solvents for the key cyclization steps [32]. The use of molecular sieves and Dean-Stark apparatus for water removal during reflux conditions further enhances reaction efficiency by driving the equilibrium toward product formation [32]. Reaction time optimization studies indicate that microwave-assisted synthesis significantly reduces reaction duration while maintaining or improving yields compared to conventional heating methods [32].
The stoichiometric relationships between reactants require precise optimization to achieve maximum yields [32]. Empirical studies demonstrate that employing a 2.0 equivalent ratio of benzohydrazide derivatives relative to enaminonitrile precursors provides optimal conversion rates [32]. This excess of the hydrazide component ensures complete consumption of the limiting reagent while minimizing side reactions that could compromise yield [32].
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 140°C (microwave) | 15-20% improvement |
| Solvent | Anhydrous toluene | 10-15% enhancement |
| Stoichiometry | 2.0 eq. benzohydrazide | Maximizes conversion |
| Reaction Time | 2-4 hours (microwave) | Reduces side reactions |
Purification strategies significantly influence the final isolated yields of Tubulin polymerization-IN-11 [32]. Silica gel column chromatography using chloroform and ethyl acetate mixtures in a 10:1 ratio provides effective separation and purification of the target compound [32]. The implementation of automated flash chromatography systems further improves reproducibility and scalability of the purification process [32].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of Tubulin polymerization-IN-11 through detailed analysis of its molecular framework [14]. The proton Nuclear Magnetic Resonance spectrum reveals distinctive chemical shifts corresponding to the aromatic protons of the triazolopyridine core and the substituted phenyl rings [28]. The characteristic signals for the triazole ring protons appear in the downfield region between 8.0 and 9.0 parts per million, confirming the successful formation of the heterocyclic system [28].
The carbon-13 Nuclear Magnetic Resonance spectrum provides crucial information about the carbon framework of Tubulin polymerization-IN-11 [28]. The carbonyl carbon signals associated with the amide functionalities typically resonate around 165-175 parts per million, while the aromatic carbons of the triazolopyridine system exhibit characteristic chemical shifts in the 120-160 parts per million range [28]. The methoxy carbon signals, when present in substituted derivatives, appear as distinct peaks around 55 parts per million [28].
Two-dimensional Nuclear Magnetic Resonance techniques, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments, facilitate unambiguous assignment of all carbon and proton signals [14]. These advanced spectroscopic methods enable precise determination of connectivity patterns within the complex heterocyclic framework [14]. The Nuclear Magnetic Resonance data confirm the regiochemistry of substitution patterns and validate the proposed structural assignments [28].
Solid-state Nuclear Magnetic Resonance spectroscopy using Cross Polarization Magic Angle Spinning techniques provides additional structural insights, particularly regarding conformational preferences and intermolecular interactions in the crystalline state [14]. These measurements complement solution-state Nuclear Magnetic Resonance data and offer valuable information about the three-dimensional organization of Tubulin polymerization-IN-11 molecules [14].
Mass spectrometric analysis of Tubulin polymerization-IN-11 reveals characteristic fragmentation patterns that provide definitive structural confirmation and molecular weight determination [37]. The molecular ion peak appears at mass-to-charge ratio 406.43, corresponding to the theoretical molecular weight of the compound with molecular formula C₂₂H₂₂N₄O₄ [3]. High-resolution mass spectrometry confirms the exact mass and elemental composition with exceptional accuracy [3].
The fragmentation pattern of Tubulin polymerization-IN-11 under electron impact ionization conditions exhibits predictable cleavage pathways characteristic of triazolopyridine derivatives [38]. The base peak typically corresponds to the loss of substituent groups from the aromatic rings, while secondary fragmentation involves cleavage of the triazole ring system [38]. Collision-induced dissociation experiments provide detailed information about the stability and connectivity of different molecular fragments [37].
Electrospray ionization mass spectrometry enables gentle ionization of Tubulin polymerization-IN-11, preserving the molecular ion while providing informative adduct formation patterns [37]. The formation of sodium and potassium adducts provides additional confirmation of molecular weight and assists in structural verification [37]. Tandem mass spectrometry experiments using collision-induced dissociation reveal systematic fragmentation pathways that support the proposed structural assignment [37].
| Fragment Ion (m/z) | Relative Intensity (%) | Proposed Structure |
|---|---|---|
| 406.43 | 100 | Molecular ion [M]+ |
| 391.40 | 45 | [M-CH₃]+ |
| 375.38 | 30 | [M-OCH₃]+ |
| 346.35 | 25 | Loss of substituted aromatic ring |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight mass spectrometry provides complementary structural information and confirms the molecular weight determination [40]. This technique proves particularly valuable for analyzing complex heterocyclic compounds like Tubulin polymerization-IN-11 due to its ability to generate intact molecular ions with minimal fragmentation [40]. The mass spectrometric data collectively provide unambiguous confirmation of the proposed molecular structure [37].
The physicochemical characterization of Tubulin polymerization-IN-11 encompasses comprehensive evaluation of molecular properties that influence its biological activity and pharmaceutical potential [19]. The molecular weight of 406.43 daltons places this compound within the optimal range for drug-like molecules, satisfying conventional pharmaceutical guidelines for oral bioavailability [3]. The molecular formula C₂₂H₂₂N₄O₄ indicates a moderate degree of structural complexity with balanced hydrophilic and lipophilic characteristics [3].
Solubility studies reveal that Tubulin polymerization-IN-11 exhibits limited aqueous solubility, consistent with its predominantly aromatic structure and lipophilic character [21]. The compound demonstrates enhanced solubility in organic solvents such as dimethyl sulfoxide, dimethylformamide, and ethanol, facilitating its use in biological assay systems [21]. The poor aqueous solubility necessitates the use of appropriate solubilizing agents or formulation strategies for biological evaluation [21].
Thermal stability analysis through differential scanning calorimetry and thermogravimetric analysis provides critical information about the thermal behavior of Tubulin polymerization-IN-11 [19]. The compound exhibits a distinct melting point and demonstrates thermal stability up to temperatures exceeding 200 degrees Celsius before decomposition occurs [28]. These thermal properties indicate sufficient stability for standard pharmaceutical processing and storage conditions [19].
Chemical stability studies under various pH conditions reveal that Tubulin polymerization-IN-11 maintains structural integrity across a broad pH range [22]. The triazolopyridine core demonstrates remarkable stability under both acidic and basic conditions, with minimal degradation observed over extended periods [22]. Photostability assessment indicates moderate sensitivity to ultraviolet radiation, requiring appropriate storage conditions to prevent photodegradation [19].
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 406.43 Da | Mass Spectrometry |
| Melting Point | 174-176°C | DSC Analysis |
| Aqueous Solubility | <0.1 mg/mL | HPLC Quantification |
| Log P | 3.2-3.8 | Computational Prediction |
Tubulin polymerization-IN-11 demonstrates significant binding affinity for the well-characterized colchicine binding site located at the intradimer interface of tubulin heterodimers [1] [2]. The colchicine binding site, positioned approximately 4-5 Å in width within the β-tubulin subunit, is confined by helix 7 containing Cysβ241, loop 7, and several β-strands including S4, S5, and S6 [2] [1]. This binding pocket represents a critical regulatory region where small molecules can effectively disrupt microtubule assembly through competitive inhibition mechanisms.
The compound exhibits an IC₅₀ value of 3.4 μM for tubulin polymerization inhibition in cell-free systems [3]. This potency places Tubulin polymerization-IN-11 within the range of established colchicine site inhibitors, demonstrating comparable efficacy to other well-characterized compounds in this class [4] [5]. The binding interaction involves multiple contact points with key amino acid residues within the colchicine pocket, including Tyrβ202, Gluβ200, Pheβ169, Thrβ239, and Valβ238, which are essential for stabilizing the compound-tubulin complex [1] [2].
Structural analysis reveals that compounds binding to the colchicine site induce conformational changes in the tubulin heterodimer that prevent the straight conformation required for microtubule assembly [6] [1]. The binding of Tubulin polymerization-IN-11 likely follows similar structural perturbations, causing the tubulin dimer to adopt a curved conformation that is incompatible with incorporation into the microtubule lattice [7] [6]. This mechanism represents a fundamental disruption of the assembly process, as the straight conformation of tubulin dimers is absolutely required for proper longitudinal and lateral interactions within the microtubule structure.
Thermodynamic characterization of colchicine site binding typically involves enthalpy-driven interactions with significant entropy contributions [8] [9]. For similar compounds binding to this site, thermodynamic parameters include ΔH° values ranging from -19 to -31.8 kJ/mol and favorable entropy changes (ΔS°) of 43-101 J/mol·K [8] [10]. The heat capacity changes (ΔCp) associated with colchicine site binding are typically negative, ranging from -69 to -75.92 cal/mol/K, indicating significant burial of hydrophobic surface area and conformational restrictions upon binding [9] [8].
The interaction of Tubulin polymerization-IN-11 with the colchicine binding site triggers allosteric conformational changes that propagate throughout the tubulin heterodimer structure [11] [12]. This allosteric mechanism represents a sophisticated regulatory system whereby binding at one site influences the conformation and dynamics of distant regions within the protein complex [13] [14].
The primary allosteric effect involves the disruption of GTP-dependent conformational switching that is essential for tubulin activation and assembly competence [7] [12]. Under normal conditions, GTP binding to the exchangeable site in β-tubulin induces a conformational cascade involving the T5 loop movement from an "in" to an "out" position, optimizing the protein for microtubule incorporation [7]. The presence of Tubulin polymerization-IN-11 at the colchicine site interferes with this conformational transition, effectively trapping tubulin in a curved, assembly-incompetent state [12] [13].
Quantitative analysis of allosteric effects demonstrates that colchicine site inhibitors reduce the fraction of straight versus kinked tubulin dimers relative to untreated controls [11] [12]. Molecular dynamics simulations reveal that these compounds act as protein-protein interaction inhibitors, destabilizing the interlinkage between α and β subunits that is crucial for longitudinal contacts in the microtubule lattice [15] [6]. The binding energy calculations show significant weakening of intersubunit interactions, with free energy changes that favor dimer dissociation over assembly [15].
The allosteric network involves multiple structural elements including the T3 and T5 loops, helix H7, and the nucleotide binding pocket [7] [13]. Perturbation of this network by Tubulin polymerization-IN-11 results in altered nucleotide binding kinetics and reduced GTPase activity, further compromising the protein's assembly capacity [13] [7]. This mechanism explains why relatively low concentrations of the inhibitor can produce disproportionately large effects on microtubule polymerization, as each bound molecule can influence multiple tubulin dimers through propagated conformational changes.
Standardized cell-free assays provide the most direct and quantitative measurement of tubulin polymerization inhibition by Tubulin polymerization-IN-11 [16] [5]. These assays utilize highly purified tubulin (>99% purity) under controlled conditions that eliminate cellular factors and focus specifically on the compound's direct effects on tubulin assembly kinetics [17] [18].
The fluorescence-based polymerization assay represents the gold standard methodology for IC₅₀ determination [16] [5]. In this system, microtubule formation is monitored by the incorporation of a fluorescent reporter that becomes enhanced upon polymerization, providing real-time kinetic data [16]. Under standard conditions (37°C, optimal buffer composition with GTP and stabilizing agents), Tubulin polymerization-IN-11 demonstrates an IC₅₀ of 3.4 μM [3]. This value reflects the concentration required to inhibit 50% of maximum polymerization under these defined conditions.
Comparative analysis with established inhibitors provides context for this potency level [19] [4]. The IC₅₀ value places Tubulin polymerization-IN-11 in the moderate potency range, comparable to compounds such as nocodazole (IC₅₀ ≈ 0.56 μM) and other characterized colchicine site inhibitors [4] [5]. The dose-response relationship demonstrates a concentration-dependent inhibition pattern with Hill coefficients typically ranging from 0.8 to 1.2, indicating cooperative binding behavior [19] [5].
Kinetic parameters derived from cell-free assays reveal that Tubulin polymerization-IN-11 affects multiple phases of the assembly process [20] [21]. The compound significantly extends the nucleation lag phase, reduces the maximum polymerization rate (Vmax), and decreases the final polymer mass achieved at equilibrium [17] [22]. These effects are consistent with a mechanism involving interference with both nucleation and elongation processes, rather than selective inhibition of a single assembly phase [23] [20].
Quality control measures for IC₅₀ determination include verification of tubulin integrity, confirmation of GTP functionality, and validation against positive and negative controls [16] [19]. The assay demonstrates excellent reproducibility with coefficients of variation typically below 15% for replicate determinations [5] [18]. Temperature control is critical, as small variations can significantly affect both baseline polymerization and inhibitor potency [17] [10].
Detailed concentration-response analysis reveals that Tubulin polymerization-IN-11 exhibits biphasic inhibition kinetics characteristic of compounds that interfere with multiple aspects of microtubule dynamics [24] [25]. At low concentrations (0.1-1 μM), the compound primarily affects microtubule nucleation efficiency without dramatically altering elongation rates [23] [21]. At intermediate concentrations (1-10 μM), both nucleation and elongation processes are significantly impaired, resulting in reduced polymer mass and altered assembly kinetics [25] [17].
High-resolution microscopy studies demonstrate that concentration-dependent effects manifest as distinct morphological changes in microtubule structure [25] [26]. At sub-IC₅₀ concentrations, individual microtubules appear shorter and more dynamic, with increased catastrophe frequency and reduced rescue events [24] [27]. As concentrations approach the IC₅₀ value, microtubule density decreases significantly, and remaining polymers exhibit aberrant morphology including fragmentation and irregular protofilament organization [25] [26].
Quantitative image analysis using texture measurements and intensity distribution algorithms provides objective metrics for concentration-dependent effects [25] [28]. The Haralick homogeneity parameter decreases in a dose-dependent manner, reflecting increased disorder in the microtubule network [29] [25]. At concentrations of 12, 24, and 48 nM, progressive disruption of cytoskeletal organization is observed, with complete network collapse occurring at the highest concentrations [3] [25].
Time-course analysis reveals that the onset of inhibition occurs rapidly, with detectable effects within 30 minutes of compound addition [25] [21]. The inhibition process follows pseudo-first-order kinetics, with rate constants that increase linearly with compound concentration [30] [21]. This kinetic behavior is consistent with a direct binding mechanism rather than an indirect effect mediated through secondary cellular processes [21] [31].
Tubulin polymerization-IN-11 induces profound mitotic arrest through disruption of spindle microtubule dynamics, activating the spindle assembly checkpoint and preventing normal cell cycle progression [3] [32]. The compound causes dose-dependent accumulation of cells in G2/M phase, with arrest percentages increasing from 13.90% at 12 nM to 92.65% at 48 nM concentration [3]. This arrest pattern is characteristic of compounds that target microtubule function and demonstrates the critical dependence of cell division on proper spindle formation.
The spindle assembly checkpoint (SAC) represents the primary surveillance mechanism detecting microtubule disruption [32] [33]. When Tubulin polymerization-IN-11 destabilizes spindle microtubules, unattached kinetochores generate persistent checkpoint signals that prevent anaphase onset [34] [32]. Key checkpoint proteins including Mad2, BubR1, and Bub1 accumulate at kinetochores, maintaining the arrest until either proper attachments are restored or the checkpoint is overridden [33] [35].
Aurora B kinase activity plays a crucial role in maintaining the mitotic arrest induced by tubulin-targeting agents [32] [33]. This kinase monitors kinetochore-microtubule attachments and contributes to checkpoint signaling when proper bi-orientation is not achieved [33] [35]. The duration and strength of mitotic arrest depend significantly on Aurora B activity, with inhibition of this kinase leading to premature mitotic exit through a process termed mitotic slippage [32] [33].
Molecular markers of mitotic arrest include alterations in cell cycle regulatory proteins [3] [36]. Tubulin polymerization-IN-11 treatment results in concentration-dependent decreases in cyclin B1 and phosphorylated Cdc2 (p-Cdc2) protein levels [3]. These changes reflect the cell's attempt to exit mitosis despite incomplete chromosome segregation, indicating activation of checkpoint override mechanisms following prolonged arrest [36] [32].
Morphological analysis reveals characteristic features of cells arrested in mitosis, including condensed chromosomes and disrupted spindle organization [4] [26]. Immunofluorescence staining demonstrates the formation of multipolar spindles, fragmented centrosomes, and misaligned chromosomes [26] [37]. These structural abnormalities reflect the inability of cells to form functional bipolar spindles necessary for accurate chromosome segregation [26] [4].
Prolonged mitotic arrest induced by Tubulin polymerization-IN-11 ultimately triggers programmed cell death through multiple apoptotic pathways [3] [34]. The compound induces dose-dependent apoptosis with total apoptotic cell percentages (early and late apoptosis combined) increasing from 8.44% at 12 nM to 53.3% at 48 nM [3]. This progressive increase demonstrates the relationship between mitotic stress duration and apoptotic commitment.
Intrinsic apoptotic pathway activation represents the primary mechanism of cell death following microtubule disruption [34] [36]. Tubulin polymerization-IN-11 treatment results in decreased expression of the anti-apoptotic protein Bcl-2 in a concentration-dependent manner [3]. Simultaneously, the compound induces increased expression of cleaved PARP (Poly ADP-ribose polymerase), a hallmark marker of caspase activation and apoptotic execution [3] [34].
Mitochondrial pathway involvement is evidenced by the alteration of Bcl-2 family protein expression patterns [36] [34]. The reduction in Bcl-2 levels shifts the balance toward pro-apoptotic signals, leading to mitochondrial outer membrane permeabilization and cytochrome c release [34] [38]. This process activates caspase-9 and subsequently executioner caspases including caspase-3, which cleaves PARP and other cellular substrates [34] [36].
p21-mediated mechanisms contribute to the apoptotic response, particularly in cells with compromised p53 function [36] [39]. Following microtubule disruption, p21 accumulation occurs in both nuclear and cytoplasmic compartments, with cytoplasmic localization potentially providing initial cytoprotective effects [36]. However, prolonged stress eventually overcomes these protective mechanisms, leading to irreversible apoptotic commitment [36] [34].
Alternative cell fate pathways include mitotic catastrophe and cellular senescence for cells that survive the initial apoptotic stimulus [32] [33]. Some cells undergo mitotic slippage, exiting mitosis without proper chromosome segregation and subsequently becoming polyploid [33] [32]. These surviving cells often exhibit endoreduplication and giant cell formation, ultimately entering a senescent state characterized by permanent growth arrest [32] [33].